![molecular formula C22H34N2O3S B6297157 tert-butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate CAS No. 2245085-40-7](/img/structure/B6297157.png)
tert-butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a spiro[indane-2,4-piperidine] core, which is further functionalized with tert-butyl and tert-butylsulfinyl groups. The stereochemistry of the compound is defined by the (1S) and ® configurations, which play a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of catalysts, solvents, and temperature control to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and catalyst reuse, is also common in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite for nitration, phosphonium ionic liquids for deprotection, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent choice, and catalyst presence are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nitration with tert-butyl nitrite can yield nitro derivatives, while reduction reactions can produce amines or alcohols .
Applications De Recherche Scientifique
Tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The tert-butylsulfinyl group can act as a protecting group, modulating the compound’s reactivity and stability. The spiro[indane-2,4-piperidine] core provides a rigid framework that enhances the compound’s binding interactions with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butanesulfinamide: Known for its use in asymmetric synthesis and as a chiral auxiliary.
tert-butoxycarbonyl (Boc) derivatives: Commonly used as protecting groups in organic synthesis
Uniqueness
Tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate stands out due to its unique spiro[indane-2,4-piperidine] core and the presence of both tert-butyl and tert-butylsulfinyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
2245085-40-7 |
|---|---|
Formule moléculaire |
C22H34N2O3S |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
tert-butyl (1S)-1-(tert-butylsulfinylamino)spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C22H34N2O3S/c1-20(2,3)27-19(25)24-13-11-22(12-14-24)15-16-9-7-8-10-17(16)18(22)23-28(26)21(4,5)6/h7-10,18,23H,11-15H2,1-6H3/t18-,28?/m1/s1 |
Clé InChI |
JAVVVDPMHHHPQO-KUFXBUICSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2NS(=O)C(C)(C)C |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3[C@H]2NS(=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2NS(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



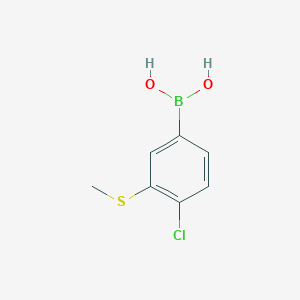
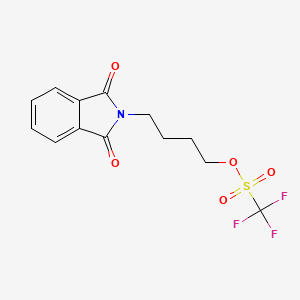
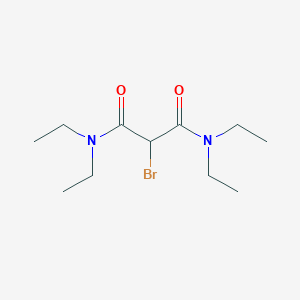
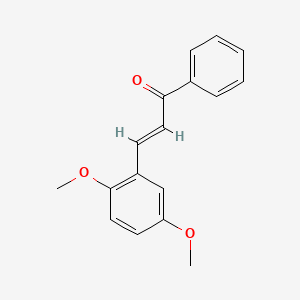
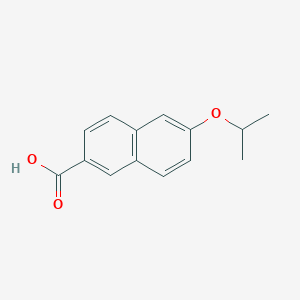
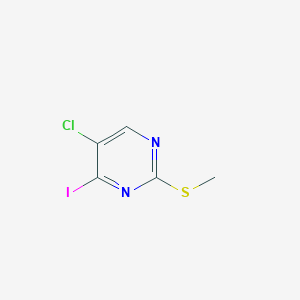
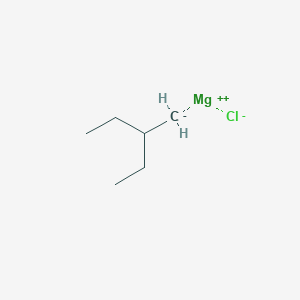
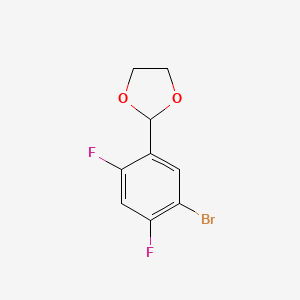

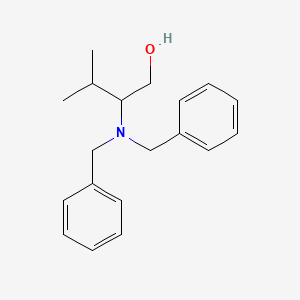


![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)
